molecular formula C10H14F3NO5 B2762071 Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2567495-49-0

Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B2762071
CAS No.: 2567495-49-0
M. Wt: 285.219
InChI Key: JJJOMYANNXIRPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid is a compound with a unique bicyclic structure. It is known for its potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound’s structure includes an ethyl ester, an amino group, and a trifluoroacetic acid moiety, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of the compound, which can be further derivatized through various transformations to explore new chemical spaces .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of advanced organic synthesis techniques. These methods often include the use of specialized reagents and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they typically involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate stands out due to its specific combination of functional groups, which provide unique reactivity and potential applications. Its trifluoroacetic acid moiety, in particular, contributes to its distinct chemical properties and interactions.

Properties

IUPAC Name

ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.C2HF3O2/c1-2-11-6(10)8-3-7(9,4-8)5-12-8;3-2(4,5)1(6)7/h2-5,9H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJOMYANNXIRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(CO2)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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